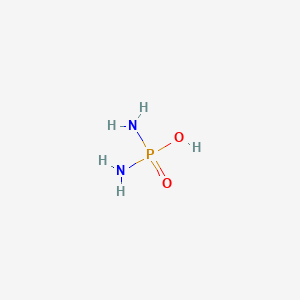

Phosphorodiamidic acid

Description

Structure

3D Structure

Properties

CAS No. |

10043-91-1 |

|---|---|

Molecular Formula |

H5N2O2P |

Molecular Weight |

96.026 g/mol |

IUPAC Name |

diaminophosphinic acid |

InChI |

InChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4) |

InChI Key |

ANCLJVISBRWUTR-UHFFFAOYSA-N |

SMILES |

NP(=O)(N)O |

Canonical SMILES |

NP(=O)(N)O |

Other CAS No. |

10043-91-1 |

Synonyms |

DAP cpd diamidophosphate phosphorodiamidic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Phosphorodiamidic Acid

The synthesis of phosphorodiamidic acids and their derivatives, such as phosphorodiamidate morpholino oligonucleotides (PMOs), can be achieved through several strategic approaches. These methods are designed to be efficient and scalable for the production of these complex molecules.

Synthesis from Phosphorus Oxychloride Precursors

Phosphorus oxychloride (POCl₃) is a common and reactive precursor for the synthesis of phosphorodiamidates. nih.govrsc.orgdoi.org This method generally involves the sequential reaction of POCl₃ with a nucleoside or another primary amine, followed by reaction with a second amine.

The reaction typically proceeds by first reacting the nucleoside with POCl₃ in the presence of a base, such as triethylamine, to form a dichlorophosphate (B8581778) intermediate. nih.gov This intermediate is then reacted with an excess of an amino acid ester salt to yield the desired phosphorodiamidate. nih.gov The use of POCl₃ is advantageous due to its high reactivity, which facilitates the formation of the phosphorus-nitrogen bonds. doi.org

A general synthetic scheme for the formation of phosphorodiamidates from phosphorus oxychloride is as follows:

Reaction of a nucleoside with POCl₃ and a base (e.g., triethylamine) in an anhydrous solvent at low temperatures. nih.gov

In-situ formation of the dichlorophosphate intermediate. nih.gov

Addition of an amino acid ester salt and a base to the reaction mixture to form the final phosphorodiamidate product. nih.gov

This approach has been successfully applied to the synthesis of a series of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides. nih.gov

H-Phosphonate Approach in Phosphorodiamidate Synthesis

The H-phosphonate approach is a powerful method for the synthesis of oligonucleotides and their analogs, including phosphorodiamidates. researchgate.netsigmaaldrich.comnih.gov This strategy involves the coupling of a nucleoside H-phosphonate monoester with a support-bound nucleoside. nih.gov The resulting H-phosphonate diester is then oxidized to form the desired phosphodiester or, in the case of phosphorodiamidates, can be converted to the phosphonamidate. researchgate.netnih.gov

Key features of the H-phosphonate approach include:

The use of stable and easily prepared H-phosphonate monomers. sigmaaldrich.com

A simplified elongation cycle with only two chemical steps: deblocking and coupling. nih.gov

The potential for synthesis without protection of the nucleobases. nih.gov

This method has been successfully used for the solid-phase synthesis of thymidine-containing phosphorodiamidate morpholino oligomers (PMOs). researchgate.net The process involves the synthesis of a 5-mer and a 15-mer of T-containing PMO on a polystyrene resin, followed by oxidation with an iodine-dimethylamine mixture and cleavage from the solid support. researchgate.net

Solid-Phase Synthesis Techniques for Phosphorodiamidate Oligomers

Solid-phase synthesis is the standard method for the automated production of oligonucleotides and their analogs, including phosphorodiamidate oligomers. rsc.orgmdpi.com This technique involves the sequential addition of monomer units to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene. rsc.orgmdpi.com

The general cycle for solid-phase synthesis of phosphorodiamidate oligomers includes the following steps:

Deblocking: Removal of the protecting group from the 5'-terminus of the support-bound growing chain. mdpi.com

Coupling: Reaction of the deprotected 5'-hydroxyl group with an activated monomer. mdpi.com

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. mdpi.com

Oxidation: Conversion of the newly formed linkage to the stable phosphorodiamidate. mdpi.com

This methodology allows for the efficient and automated synthesis of phosphorodiamidate morpholino oligomers (PMOs) of a defined sequence. rsc.org

Convergent Synthetic Approaches in Phosphorodiamidate Production

Convergent synthesis offers an alternative to the linear, stepwise solid-phase approach for the production of long phosphorodiamidate oligomers. This strategy involves the synthesis of smaller, pre-formed oligomeric blocks, which are then coupled together to form the final full-length product. nih.govresearchgate.netbeilstein-journals.org

A recent development in this area is the convergent synthesis of PMOs using the H-phosphonate approach in solution. nih.govresearchgate.netbeilstein-journals.org This method has been shown to be effective for the synthesis of PMO 8-mers containing all four nucleobases with high coupling efficiency. nih.govresearchgate.netbeilstein-journals.org The use of phosphonium-type condensing reagents has been found to significantly reduce coupling times compared to traditional methods. nih.govresearchgate.net This approach has the potential to facilitate the large-scale synthesis of PMOs. nih.govresearchgate.netbeilstein-journals.org

Synthesis of Chiral Phosphorodiamidic Acids

The phosphorus atom in phosphorodiamidic acids can be a stereogenic center, leading to the existence of enantiomers. The synthesis of enantiomerically pure phosphorodiamidic acids is of great interest, particularly for applications in asymmetric catalysis and as chiral building blocks.

Derivation from C2-Symmetric Diamine Frameworks

C2-symmetric diamines are valuable chiral auxiliaries that can be used to induce stereoselectivity in the synthesis of phosphorodiamidic acids. The reaction of a phosphorus precursor, such as phosphorus oxychloride, with a C2-symmetric diamine can lead to the formation of a chiral phosphorodiamidate.

While the primary application discussed in the literature is the use of these chiral diamines as derivatizing agents for determining the enantiomeric excess of chiral alcohols, the underlying principle of creating a chiral phosphorus center is directly relevant. researchgate.net The general approach involves reacting the C2-symmetric diamine with a phosphorus(III) or phosphorus(V) chloride to form a cyclic phosphoramidite (B1245037) or phosphoramidic chloride. This chiral reagent can then be further functionalized.

For example, new C2-symmetric silylated diamines have been synthesized and used as chiral derivatizing agents. researchgate.net These diamines react with phosphorus reagents to form diastereomeric products that can be distinguished by NMR spectroscopy, demonstrating the effective transfer of chirality from the diamine to the phosphorus center. researchgate.net

Derivatization Strategies of the Phosphorodiamidic Moiety

The phosphorodiamidic moiety can be chemically modified through various derivatization strategies to alter its properties and reactivity. These transformations primarily involve reactions at the P-O and P-N bonds, with esterification, alkylation, and amidation being the most common approaches. rsc.orgorganic-chemistry.orgnih.gov A novel derivatization strategy for related phosphate (B84403) compounds involves using 3-aminomethyl pyridine (B92270) (AMPy) coupled with advanced analytical techniques, which greatly improves detection sensitivity and stability for metabolic profiling. nih.gov

Esterification is a fundamental derivatization strategy for phosphorus-containing acids. organic-chemistry.org Similar to other inorganic acids, phosphoric acid can react with one, two, or three molecules of an alcohol to form monoalkyl, dialkyl, or trialkyl esters, respectively. libretexts.org These phosphate esters are crucial intermediates in biochemistry. libretexts.org

Advanced and selective methods have been developed for the esterification of related phosphonic acids, which offer insights applicable to phosphorodiamidic acids. One such method employs triethyl orthoacetate as both a reagent and a solvent. nih.gov A critical discovery in this process is the effect of temperature on the reaction's outcome; monoesters are formed selectively at 30 °C, while diesters are the exclusive product at higher temperatures. nih.gov This selectivity is attributed to the formation of different intermediates at varying temperatures. nih.gov Other methods for forming P-O bonds include the use of orthosilicates for the selective esterification of monosubstituted phosphinic acids and the use of trifluoromethanesulfonic acid (TfOH) to catalyze the conversion of phosphonate (B1237965) esters to phosphonic acids. organic-chemistry.org

Below is a data table illustrating the effect of solvent and temperature on the selective esterification of phenylphosphonic acid using triethyl orthoacetate, based on findings from related studies. nih.gov

Table 1: Influence of Reaction Conditions on Phenylphosphonic Acid Esterification

| Solvent | Temperature (°C) | Time (h) | Substrate Conversion (%) | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|---|---|---|

| Triethyl orthoacetate | 30 | 24 | >98 | >98 | 0 |

| Triethyl orthoacetate | 130 | 2 | >98 | 0 | >98 |

| Dichloromethane | 30 | 24 | 24 | 24 | 0 |

| Toluene | 30 | 24 | 33 | 33 | 0 |

Alkylation and amidation provide pathways to introduce further diversity into this compound structures. The alkylation of phosphoramidate (B1195095) and phosphinic amide anions has been successfully demonstrated using reagents such as benzyl (B1604629) chloride and various allylic halides. rsc.org Alkylation reactions of phosphorus oxyacids are a general method for synthesizing the corresponding esters and related derivatives. nih.gov

Modern synthetic protocols have focused on developing milder conditions for these transformations. For instance, a sustainable method for the N-alkylation of amides using primary alkyl chlorides and bromides has been developed that utilizes potassium phosphate (K3PO4) and avoids the need for strong bases, high temperatures, or organometallic catalysts. escholarship.org This method is effective for producing secondary and tertiary amides in good to excellent yields and is tolerant of a wide range of steric and electronic properties in both coupling partners. escholarship.org Copper-catalyzed reactions, such as the Goldberg amidation, have also proven effective for coupling aryl chlorides with a variety of primary amides. organic-chemistry.org

The table below summarizes the results of a mild alkylation protocol using K3PO4 with various amides and benzyl bromide, demonstrating its broad applicability. escholarship.org

Table 2: K3PO4-Mediated N-Alkylation of Amides with Benzyl Bromide

| Amide Substrate | Product Yield (%) |

|---|---|

| Benzamide | 94 |

| 4-Methoxybenzamide | 95 |

| 4-(Trifluoromethyl)benzamide | 93 |

| 2-Thiophenecarboxamide | 95 |

| Acetamide | 82 |

Hydrolytic Stability and Pathways in this compound Synthetic Processes

The hydrolytic stability of phosphorodiamidic acids and their derivatives is a critical factor in their synthesis and application. The hydrolysis of related phosphorus compounds, such as phosphinates and phosphonates, has been studied extensively and provides valuable models. nih.gov Hydrolysis can be catalyzed by either acid or base, with different mechanisms predominating. nih.gov Acid-catalyzed hydrolysis of methyl esters, for example, often proceeds through an AAc2 mechanism, where water is involved and P-O bond cleavage occurs. nih.gov

In contrast to their metabolic instability, many phosphate compounds exhibit enormous chemical stability. nih.gov Studies on phosphate isosteres, such as thiophosphates (PS) and dithiophosphates (PS₂), have been conducted to explore their hydrolytic stability. nih.gov Kinetic experiments with uridine (B1682114) monothiophosphate (UMPS) and uridine monodithiophosphate (UMPS₂) help to define the boundaries of their stability under various conditions. nih.gov The differing stability of these isosteres can be explained by their distinct chemical and structural features. nih.gov

The rate of hydrolysis is highly dependent on the reaction conditions. For instance, the acid-catalyzed hydrolysis of certain methyl methyl-arylphosphinates was found to be optimal at a 6–7 M concentration of perchloric acid (HClO₄), with the rate decreasing at higher concentrations. nih.gov Similarly, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) showed a maximum rate at 1.5 M HClO₄ in a dioxane-water mixture. nih.gov

Catalytic Applications in Organic Synthesis

Phosphorodiamidic Acid as a Brønsted Acid Catalyst

Phosphorodiamidic acids function as potent Brønsted acid catalysts, activating substrates through protonation. acs.org Their efficacy stems from a highly acidic N-H proton, which is significantly more acidic than that of the corresponding phosphoric acids. This enhanced acidity allows them to catalyze reactions involving less reactive substrates. acs.orgnih.gov The catalytic cycle typically involves the protonation of an electrophile, such as an imine or a carbonyl compound, rendering it more susceptible to nucleophilic attack. The catalyst's conjugate base then acts as a chiral counterion, influencing the stereochemical outcome of the reaction. libretexts.org

The direct Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone, is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds. Chiral phosphoric and phosphorodiamidic acids have proven to be exceptional catalysts for asymmetric versions of this reaction. acs.orgnih.gov

Pioneering work demonstrated that chiral phosphoric acids derived from BINOL could effectively catalyze the reaction between N-acylimines and silyl (B83357) enol ethers. acs.org Subsequently, stronger Brønsted acids, such as N-triflyl phosphoramides, expanded the scope to include less reactive carbonyl compounds. nih.gov The catalyst protonates the imine, forming a chiral ion pair with the phosphorodiamidate anion. This organized transition state effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. libretexts.org

Research has shown that these catalysts can achieve high yields and excellent enantioselectivities across a variety of substrates. The general effectiveness is highlighted in the table below, which summarizes typical results for this transformation.

Table 1: Efficacy of Chiral Phosphoric Acid Catalysts in Asymmetric Mannich-Type Reactions

| Catalyst Type | Electrophile | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| BINOL-Phosphoric Acid | N-Boc-aldimine | Silyl Ketene Acetal | >90 | >95 |

| N-Triflyl Phosphoramide (B1221513) | N-aryl-aldimine | Acetone | 85-95 | 90-98 |

Data compiled from representative studies in the field. acs.orgnih.gov

Beyond the Mannich reaction, this compound catalysts have been successfully applied to a diverse array of other carbon-carbon bond-forming reactions. These include Friedel-Crafts alkylations, Pictet-Spengler reactions, and various cycloadditions. nih.gov In these transformations, the catalyst's role is again to activate an electrophilic component, typically an imine or a carbonyl derivative, through protonation.

For instance, in the enantioselective Friedel-Crafts alkylation of indoles with imines, the chiral this compound catalyst generates a highly reactive iminium ion. The bulky substituents on the catalyst's chiral backbone then create a pocket that orients both the indole (B1671886) nucleophile and the iminium ion, leading to a highly stereoselective C-C bond formation. nih.gov Similarly, these catalysts have enabled asymmetric aza-Diels-Alder reactions by activating 2-azadienes for reaction with electron-rich alkenes, affording chiral nitrogen-containing heterocycles with high enantioselectivity. libretexts.org

Asymmetric Organocatalysis with Chiral Phosphorodiamidic Acids

The development of chiral phosphorodiamidic acids, often built upon a binaphthyl (BINOL) or similar atropisomeric scaffold, has revolutionized asymmetric organocatalysis. acs.org These catalysts combine a strong Brønsted acidic site with a well-defined, sterically demanding chiral environment, enabling high levels of stereocontrol in a wide range of reactions. libretexts.orgnih.gov

Chiral phosphorodiamidic acids are highly versatile and have been used to mediate numerous enantioselective transformations. A notable example is the diastereo- and enantioselective addition of a halogen and a phosphoramidic acid to unactivated alkenes, a process catalyzed by a chiral Brønsted acid. nih.gov This reaction creates two new stereocenters, one at carbon and one at the phosphorus atom, yielding cyclic P-chiral phosphoramidates with high levels of stereocontrol. nih.gov

Other key transformations include:

Transfer Hydrogenations: The reduction of ketimines and α,β-unsaturated carbonyl compounds using a Hantzsch ester as a hydride source is efficiently catalyzed by chiral phosphorodiamidic acids, providing access to chiral amines and alcohols. libretexts.orgnih.gov

Cyclizations: Enantioselective cyclization reactions, such as the halogenative cyclization of alkenes, demonstrate the catalyst's ability to control complex ring-forming processes. nih.gov

Spiroketalizations: The formation of spiroketals from enol ether precursors has been achieved with high enantioselectivity, showcasing the catalyst's effectiveness in controlling stereocenters, including anomeric centers. nih.gov

The enantioselectivity of a reaction catalyzed by a chiral this compound is profoundly influenced by the catalyst's architecture. The most common scaffold, 1,1'-bi-2-naphthol (B31242) (BINOL), provides a rigid C2-symmetric backbone. The key to high stereoinduction lies in the substituents placed at the 3,3'-positions of this BINOL framework. acs.orglibretexts.org

Bulky and sterically demanding groups at these positions, such as aryl or silyl groups, create a confined chiral pocket around the acidic proton. acs.org This steric hindrance is crucial for several reasons:

It restricts the possible conformations of the substrate-catalyst complex.

It effectively shields one of the two faces of the activated electrophile (e.g., a protonated imine).

It dictates the trajectory of the incoming nucleophile.

Studies have shown that modifying the size and electronic properties of these 3,3'-substituents can dramatically alter both the reactivity and the enantioselectivity of the catalyst. For example, catalysts bearing bulky groups like 2,4,6-triisopropylphenyl (TRIP) have been found to be superior for certain transformations due to the deep chiral pocket they create. acs.orgnih.gov The choice of the N-substituent on the phosphorodiamidate (e.g., triflyl vs. other groups) also modulates the catalyst's acidity, which in turn affects its activity and substrate scope. acs.org

Table 2: Effect of 3,3'-Substituents on Enantioselectivity in a Model Reaction

| 3,3'-Substituent on BINOL Catalyst | Enantiomeric Excess (ee %) |

|---|---|

| Phenyl | 85 |

| 9-Anthracenyl | 92 |

Illustrative data based on trends reported in the literature. acs.org

The mechanism of stereochemical induction by chiral phosphorodiamidic acids is generally understood to involve bifunctional catalysis within a well-organized transition state. libretexts.orgnih.gov The catalyst does not merely act as a proton donor. Instead, it engages in multiple non-covalent interactions with the substrates.

The prevailing model for reactions involving imines posits that the acidic proton of the catalyst protonates the imine nitrogen. Simultaneously, the phosphoryl oxygen of the resulting phosphorodiamidate anion acts as a Lewis base, forming a hydrogen bond with the nucleophile. libretexts.org This creates a ternary, highly organized transition state where both the electrophile and the nucleophile are held in close proximity and with a specific orientation within the catalyst's chiral pocket. libretexts.orgnih.gov

Computational and mechanistic studies, including Hammett analysis and kinetic isotope effect experiments, support a model where a positive charge accumulates in the transition state, consistent with an asynchronous concerted mechanism rather than a stepwise one involving long-lived intermediates. nih.gov This bifunctional activation and precise spatial arrangement are the keys to achieving high levels of stereochemical control, as they lower the energy of the transition state leading to one enantiomer while raising the energy of the pathway leading to the other. libretexts.orgnih.gov

Modulation of this compound Catalytic Activity and Acidity

The catalytic efficacy of phosphorodiamidic acids in organic synthesis is intricately linked to their acidity and structural characteristics. The ability to modulate these properties allows for the fine-tuning of their reactivity and selectivity, enabling the development of highly efficient and specialized catalytic systems.

Relationship between Brønsted Acidity and Reactivity

The Brønsted acidity of a this compound catalyst is a critical determinant of its reactivity. A direct correlation often exists between the pKa value of the catalyst and the observed reaction rate. For instance, in Brønsted acid-catalyzed reactions such as the Nazarov cyclization, a faster reaction is generally observed with more acidic catalysts. nih.gov This is attributed to the enhanced ability of a stronger acid to protonate the substrate, thereby lowering the activation energy of the reaction.

The acidity of phosphorodiamidic acids can be systematically tuned by modifying the substituents on the nitrogen atoms. elsevierpure.com This allows for the creation of a library of catalysts with a range of acidities, enabling the selection of the optimal catalyst for a specific transformation. The pKa values of a series of BINOL-derived Brønsted acids have been measured, providing a valuable scale for correlating acidity with catalytic performance. nih.govresearchgate.net

Table 1: pKa Values of Selected Brønsted Acid Catalysts

| Catalyst Type | Substituent | pKa in MeCN |

| Phosphoric Acid (BPA) | H | 13.8 |

| Phosphoric Acid (BPA) | 4-NO2-Ph | 12.5 |

| N-Triflylphosphoramide (NTPA) | H | 5.8 |

| N-Triflylphosphoramide (NTPA) | 4-NO2-Ph | 5.2 |

This table presents a selection of pKa values for different Brønsted acid catalysts, illustrating how substituent changes affect acidity. Data sourced from Kaupmees et al. (2013). nih.govresearchgate.net

Design Principles for Enhanced Catalytic Performance of Phosphorodiamidic Acids

The rational design of this compound catalysts is crucial for achieving high levels of stereoselectivity and reactivity. Several key principles guide the development of these catalysts:

Steric Hindrance: The introduction of bulky substituents at the 3,3'-positions of the BINOL backbone is a common strategy to create a well-defined and sterically hindered chiral microenvironment around the acidic proton. This steric bulk plays a pivotal role in controlling the approach of the substrate and dictates the stereochemical outcome of the reaction.

Electronic Effects: The electronic properties of the substituents on the this compound framework can significantly influence its acidity and, consequently, its catalytic activity. Electron-withdrawing groups generally increase the Brønsted acidity, which can lead to higher reaction rates. Conversely, electron-donating groups decrease acidity.

Bifunctionality: The design of catalysts that can engage in multiple types of interactions with the substrate is a powerful strategy. For example, linking two phosphoric acid units can lead to enhanced stereoselectivities compared to their monofunctional counterparts. nih.gov These bifunctional catalysts can simultaneously activate both the nucleophile and the electrophile, leading to a more organized transition state and higher enantioselectivity.

Structural Rigidity and Flexibility: The conformation of the catalyst is critical for its performance. While a rigid framework can enforce a specific geometry for the transition state, a degree of flexibility can be beneficial to accommodate a wider range of substrates. nih.gov The nature and length of linkers used to create bisphosphoric acids have a profound influence on the catalyst's performance. nih.gov

By systematically applying these design principles, researchers can develop novel this compound catalysts with tailored properties for specific asymmetric transformations, pushing the boundaries of organocatalysis.

Mechanistic Investigations of Reactivity and Hydrolysis

Protonation States and Equilibria of Phosphorodiamidic Acid

The protonation state of this compound is a critical factor influencing its chemical behavior. utexas.eduyoutube.comyoutube.comyoutube.com The equilibrium between the protonated and deprotonated forms is sensitive to the surrounding chemical environment.

The protonation of this compound can occur at either a nitrogen (N-protonation) or an oxygen (O-protonation) atom. Theoretical calculations suggest that in the gas phase, O-protonation is the more stable form. nih.gov However, in an aqueous environment, the stability can shift, with calculations indicating that N-protonation may become the more stable form for this compound. nih.gov This shift is significant as the site of protonation can dramatically influence the molecule's subsequent reactivity. For instance, in related phosphoramidites, acid-catalyzed alcoholysis is thought to proceed via N-protonation. rsc.org The preference for O-protonation in amides, a related functional group, is often attributed to the resonance stabilization of the resulting cation, a factor that is diminished with N-protonation. quora.comresearchgate.net

Table 1: Protonation Site Stability of this compound

| Phase | More Stable Protonation Site |

|---|---|

| Gas Phase | O-Protonation nih.gov |

The solvent environment plays a crucial role in determining the protonation state and, consequently, the reactivity of this compound. nih.govresearchgate.netnih.gov The stability of the protonated species is influenced by solute-solvent interactions. nih.gov For example, in the hydrolysis of related phosphate (B84403) monoester monoanions, the presence of a dipolar aprotic cosolvent like dimethyl sulfoxide (B87167) (DMSO) can disfavor the proton transfer pre-equilibrium, thereby slowing the reaction rate. nih.gov This highlights the intricate balance of factors, including solvent polarity and hydrogen bonding capabilities, in modulating the protonation equilibria. researchgate.net The dielectric constant of the solvent mixture is one of the macroscopic properties that can be correlated with the protonation constants. researchgate.net

Hydrolysis Reaction Mechanisms of this compound

The hydrolysis of this compound involves the cleavage of its phospho-amide (P-N) or phospho-ester (P-O) bonds and can proceed through several mechanistic pathways. nih.govacs.orgacs.org

In acidic conditions, the hydrolysis of P-N bonds is often initiated by the protonation of a nitrogen atom. nih.gov This protonation makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. nih.gov The acid-catalyzed hydrolysis of various organophosphorus compounds, such as phosphinates and phosphonates, has been extensively studied and often proceeds via mechanisms like the AAc2 or AAl1 pathways. nih.gov For some phosphonates, the hydrolysis is a consecutive two-step process. nih.govresearchgate.net Theoretical studies on the acid-catalyzed C-P bond cleavage of a model α-aminophosphonate suggest a three-step process involving initial protonation, followed by bond cleavage and subsequent transformation of the products. nih.gov

The central phosphorus atom in this compound is the primary site for nucleophilic attack. researchgate.netchempedia.infosdstate.edu The mechanism of nucleophilic substitution at phosphorus can be complex, often proceeding through a trigonal-bipyramidal transition state, analogous to the SN2 mechanism at carbon. researchgate.netstackexchange.com The nature of the nucleophile and the substrate's structure dictates the precise pathway. In enzymatic systems, the attack of a charged nucleophile can be facilitated by a general acid that protonates the phosphate group. rutgers.edu The hydrolysis of many natural phosphates is believed to occur through a monomolecular SN1(P) mechanism, which involves the formation of a metaphosphate intermediate. researchgate.net

The selective cleavage of either the P-N or P-O bond is a key aspect of the reactivity of this compound derivatives. The P-N bond is known to be labile under acidic conditions due to the initial protonation at the nitrogen atom, which facilitates its cleavage upon nucleophilic attack. nih.gov This selective cleavage is a crucial feature in the design of pH-responsive prodrugs. nih.gov In contrast, the hydrolysis of related phosphatidic acids by phospholipase D involves the cleavage of a P-O bond. wikipedia.org The factors determining which bond is cleaved include the reaction conditions (pH, solvent), the nature of the substituents on the phosphorus, nitrogen, and oxygen atoms, and the presence of catalysts. nih.govrsc.org

Role of Intermediates in this compound Chemical Transformations

The formation of an anion from the phosphorodiamidate is considered a critical step, particularly in alkaline solutions, which can then lead to the generation of a monomeric metaphosphate intermediate. datapdf.com This pathway is believed to account for the significantly faster hydrolysis rates of certain phosphorodiamidic halides in alkaline conditions compared to their fully N-alkylated counterparts. datapdf.com

In enzymatic systems, such as those involving purple acid phosphatase, evidence points towards the formation of a covalent phosphoryl-enzyme intermediate. nih.gov While not a direct hydrolysis of this compound, these systems provide valuable models for understanding the fundamental steps of phosphoryl transfer, which may involve analogous intermediates. Kinetic studies of enzyme-catalyzed hydrolysis have been instrumental in elucidating these mechanisms. nih.govnih.gov

The following tables summarize the key characteristics and influencing factors of the proposed intermediates in the chemical transformations of this compound and related compounds.

Table 1: Proposed Intermediates in this compound Hydrolysis

| Intermediate | Proposed Formation Pathway | Key Characteristics | Factors Favoring Formation |

| Phosphorane | Associative mechanism (nucleophilic attack on the phosphorus center) | Pentacoordinate phosphorus, trigonal bipyramidal geometry | Acidic to neutral conditions, presence of good nucleophiles |

| Metaphosphate | Dissociative mechanism (elimination from a phosphorodiamidate anion) | Tricoordinate phosphorus, highly electrophilic, transient | Alkaline conditions, presence of at least one N-H bond for anion formation |

| Phosphoryl-enzyme Adduct | Covalent catalysis in enzymatic systems | Phosphoryl group covalently attached to an enzyme residue (e.g., histidine) | Presence of a suitable phosphatase enzyme |

Table 2: Research Findings on Intermediates in Related Phosphoryl Transfer Reactions

| Study Focus | Key Findings | Implication for this compound | Reference |

| Hydrolysis of Phosphorodiamidic Chlorides | Rapid alkaline hydrolysis suggests a mechanism involving a phosphorodiamidate anion intermediate, possibly leading to a metaphosphate. | Provides a basis for understanding the pH-dependent hydrolysis mechanism of this compound itself. | datapdf.com |

| Enzymatic Hydrolysis by Purple Acid Phosphatase | Evidence for a covalent phosphoryl-enzyme intermediate through transphosphorylation and burst kinetics experiments. | Suggests a potential pathway for this compound transformation in biological contexts. | nih.gov |

| Hydrolysis of Phosphate Esters | General discussion of phosphorane and metaphosphate intermediates in the hydrolysis of various phosphate esters. | Offers a foundational understanding of the types of intermediates that could be involved in this compound hydrolysis. | acs.org |

| Synthesis of Phosphoramidates | Mechanistic proposals for various synthetic routes often involve transient intermediates, highlighting their role in P-N bond formation and cleavage. | Provides context for the broader reactivity of the phosphoramidate (B1195095) functional group. | nih.gov |

It is important to note that the direct experimental detection of these intermediates in the hydrolysis of this compound is challenging due to their high reactivity and short lifetimes. Much of the understanding is derived from kinetic studies, trapping experiments, and computational modeling of this compound and analogous organophosphorus compounds. researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphorodiamidic Acid Compounds

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in solution. For phosphorodiamidate compounds, various NMR nuclei, including ³¹P, ¹H, and ¹⁵N, are probed to gain comprehensive structural insights.

Phosphorus-31 (³¹P) NMR is a primary and direct method for characterizing compounds containing phosphorus, such as phosphorodiamidates. oxinst.com Since phosphorus is a medium sensitivity nucleus with a wide chemical shift range, ³¹P NMR spectra are often simplified and easy to interpret, especially with ¹H decoupling. huji.ac.il The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its electronic environment, making it an excellent probe for identifying the nature of the phosphorus center and the integrity of the phosphorodiamidate linkages. huji.ac.ilnih.gov

The ³¹P chemical shift can distinguish between different types of phosphorus moieties, such as phosphates, phosphonates, and phosphoramidates. huji.ac.il For instance, in phosphorodiamidate morpholino oligomers (PMOs), a specific class of phosphorodiamidate compounds, well-resolved ³¹P signals from the 5'-end are sensitive to the oligomerization state and complex formation. nist.gov The chemical shifts in short-chain imino polyphosphates, which are structurally related to phosphorodiamidic acids, are influenced by the number of adjacent imino (NH) groups and the pH of the solution. nih.gov The presence of neighboring basic imino nitrogen atoms causes a notable low-field shift in the ³¹P NMR signal. nih.gov

The analysis of ³¹P NMR spectra involves matching the observed chemical shifts to known ranges for specific phosphorus environments. This technique is effective for detecting and analyzing chemical degradation, such as oxidation, and for quality control in the synthesis of nucleic acid drug products. oxinst.com

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds This table provides typical chemical shift ranges for different phosphorus environments to illustrate the diagnostic power of ³¹P NMR. Specific values for phosphorodiamidates can vary based on substituents and solvent conditions.

| Phosphorus Moiety | Chemical Shift Range (ppm) |

| Phosphoric Acid & Esters | +5 to -15 |

| Phosphoramidates | +15 to -5 |

| Phosphines | +30 to -160 |

| Phosphonium Salts | +50 to -10 |

| Phosphine Oxides | +70 to +20 |

| Phosphonates | +35 to 0 |

| Data sourced from general principles of ³¹P NMR spectroscopy. huji.ac.il |

While ³¹P NMR provides information about the phosphorus core, proton (¹H) and nitrogen-15 (B135050) (¹⁵N) NMR are crucial for elucidating the complete molecular structure and studying dynamic processes like protonation. nist.gov Two-dimensional (2D) NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable as they correlate the chemical shifts of directly bonded nitrogen and hydrogen atoms. nist.govnih.gov

In the study of PMOs, 2D ¹H-¹⁵N experiments help assign and track structural changes at high resolution. nist.gov For example, ¹H-¹⁵N SOFAST-HMQC experiments can resolve severely overlapped imino proton signals by correlating them to their attached nitrogen atoms, providing information on base-pairing and secondary structure. nist.gov The ¹⁵N chemical shifts can distinguish between different nucleobases, with guanine (B1146940) (G) N1 signals appearing around 145-150 ppm, thymine (B56734) (T) N3 at 155-160 ppm, and uracil (B121893) (U) N3 at 160-165 ppm. nist.gov

¹⁵N NMR is also instrumental in studying protonation states because the nitrogen chemical shift is sensitive to changes in its local electronic environment upon protonation. nih.gov In studies of related thiophosphoramidates, ¹⁵N-isotope enrichment allows for the direct observation of the nitrogen atom in the amidate group, and the coupling between ¹⁵N and ³¹P (¹JP-N) provides definitive evidence of the P-N bond. researchgate.net

Table 2: Typical ¹⁵N Chemical Shift Ranges for Nucleobase Imino Groups in a PMO:NA Hybrid This table shows the distinct chemical shift regions for imino nitrogens in different nucleobases, aiding in the structural analysis of phosphorodiamidate-based oligonucleotides.

| Nucleobase Imino Nitrogen | ¹⁵N Chemical Shift Range (ppm) |

| Guanine (G) N1 | 145 – 150 |

| Thymine (T) N3 | 155 – 160 |

| Uracil (U) N3 | 160 – 165 |

| Data derived from 2D ¹H-¹⁵N SOFAST-HMQC experiments on a PMO:NA hybrid. nist.gov |

The three-dimensional structure and flexibility of phosphorodiamidates are critical to their function. NMR spectroscopy offers a suite of tools to determine the conformational preferences of these molecules in solution. copernicus.orgnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space distance restraints between protons, while measurements of scalar (J) coupling constants provide information about dihedral angles along the molecular backbone. nih.gov

For phosphodiester-linked molecules, which serve as an analogue, the analysis of three-bond coupling constants (e.g., ³JC,P and ³JH,P) is used to determine the torsion angles around the C-O-P-O linkage. nih.gov A similar approach can be applied to the P-N bonds in phosphorodiamidates. By comparing experimentally measured NMR parameters with those calculated for different computed conformations, a model of the dominant solution-state structure or an ensemble of rapidly exchanging conformers can be established. copernicus.orgnih.gov

NMR line shape analysis can also reveal information about dynamic processes. copernicus.org Hindered bond rotation can lead to the appearance of multiple sets of signals for different rotamers, and variable temperature NMR experiments can be used to determine the energy barriers for rotation. copernicus.org This type of analysis is crucial for understanding the flexibility and pre-organization of phosphorodiamidate-based molecules. copernicus.orgmdpi.com

Mass Spectrometry (MS) Techniques for Phosphorodiamidate Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and sequence of phosphorodiamidate compounds, especially for oligomeric structures. It involves ionizing the molecules and then separating them based on their mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) is an essential technique for sequencing phosphorodiamidate morpholino oligomers (PMOs). nih.govacs.orgacs.orgnih.gov The process involves selecting a specific precursor ion (the intact oligomer) in the first stage of mass analysis, subjecting it to fragmentation, and then analyzing the resulting fragment ions in a second stage of mass analysis. nih.gov

Recent methodologies have successfully employed Hydrophilic Interaction Chromatography (HILIC) coupled with MS/MS for the sequencing of PMOs ranging from 18 to 25 units in length. nih.govacs.orgnih.gov This approach has demonstrated the ability to achieve 100% sequence coverage, providing a complete and accurate determination of the oligomer's sequence. acs.orgnih.gov The technique is also sensitive enough to identify and characterize positional isomers of impurities, such as n-1 deletion sequences, which cannot be resolved by chromatography alone. nih.govresearchgate.net

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the most common method used to fragment ions in MS/MS experiments. nih.govwikipedia.org In this technique, the selected precursor ions are accelerated and collided with an inert gas (like nitrogen or argon). wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, causing specific bonds to break and generating a predictable pattern of fragment ions. wikipedia.org

For PMOs, which have a neutral backbone unlike naturally charged oligonucleotides, the fragmentation pathway under CID can be distinctive. acs.org Research has shown that performing CID-MS/MS in negative ion mode yields highly informative sequence data for PMOs. nih.govnih.gov The fragmentation of the phosphorodiamidate backbone leads to the generation of specific ion series that can be used to read the sequence of the morpholino bases. acs.orgresearchgate.net The analysis of these CID-generated fragments is fundamental to confirming the primary structure of PMO drug substances and identifying any modifications or impurities. nih.govacs.org

Hydrophilic Interaction Chromatography-Mass Spectrometry (HILIC-MS) Coupling for Phosphorodiamidate Characterization

Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry (MS) has emerged as a powerful technique for the characterization and sequencing of phosphorodiamidate morpholino oligomers (PMOs). nih.govacs.orgnih.gov This method is particularly advantageous as it avoids the ion suppression issues often encountered with ion-pairing reversed-phase (IP-RP) chromatography. nih.govacs.org

Researchers have optimized HILIC-MS methods to improve sensitivity, especially in negative ion mode, for the analysis of PMOs. nih.govacs.orgnih.gov By fine-tuning the separation column, mobile phases, and MS parameters, it has been possible to achieve 100% sequence coverage for PMOs ranging from 18 to 25-mers. nih.govacs.orgnih.gov This technique has also proven successful in identifying positional isomers of n-1 deletion impurities, which are critical quality attributes for PMO-based drug substances. nih.govnih.govresearchgate.net

A significant advancement in this area is the development of a two-dimensional liquid chromatography/mass spectrometry (2D-LC/MS) workflow. nih.gov This workflow utilizes strong cation exchange chromatography (SCX) in the first dimension and HILIC in the second dimension, providing orthogonal separation and enhanced peak capacity. nih.gov The use of MS-compatible salts like ammonium (B1175870) formate (B1220265) and techniques such as active solvent modulation has led to improved resolution and high MS sensitivity for impurity identification at low levels. nih.gov

Table 1: HILIC-MS/MS Method Parameters for PMO Sequencing nih.govacs.org

| Parameter | Condition |

| Chromatography | Hydrophilic Interaction Chromatography (HILIC) |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) |

| Analyzer | Quadrupole/Time-of-Flight (Q-ToF) |

| Ionization Mode | Negative Ion Mode |

| Dissociation Method | Collision-Induced Dissociation (CID) |

X-ray Diffraction Analysis for Solid-State Structures of this compound Derivatives

X-ray diffraction (XRD) is a fundamental technique for determining the three-dimensional atomic and molecular structure of crystalline materials. In the context of this compound derivatives, XRD provides invaluable information about their solid-state structures.

The analysis of phosphate-containing compounds by XRD allows for the identification of crystalline phases and the determination of their composition. ijcmas.comthermofisher.com For instance, in the study of phosphate (B84403) rocks, XRD is used to quantify the mineral phases present, such as fluoroapatite, calcite, and quartz, which is crucial for assessing the quality of the rock for fertilizer production. thermofisher.com The diffraction pattern, typically represented as intensity versus the diffraction angle (2θ), provides a unique fingerprint for each crystalline substance. ijcmas.com

Table 2: Example of Phase Composition of a Phosphate Rock Sample by XRD thermofisher.com

| Mineral Phase | Composition (%) |

| Fluoroapatite | 79 |

| Quartz | 17 |

| Calcite | 4 |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. frontiersin.orgnih.gov When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds. This absorption pattern creates a unique spectral fingerprint.

For phosphorus-containing compounds, IR spectroscopy can identify key functional groups such as P=O, P-O-C, and O=P-OH. nih.gov In studies simulating extraterrestrial environments, IR spectroscopy was used to detect the formation of alkylphosphonic acids and their precursors from the irradiation of phosphine-mixed ices. nih.gov The identification of these functional groups provides evidence for the potential synthesis of such molecules in interstellar space. nih.gov

Computational quantum chemistry (CQC) calculations are increasingly used to generate reference IR spectra for a vast number of molecules, including those containing phosphorus. frontiersin.orgarxiv.org These predicted spectra aid in the identification of molecules in various environments, such as planetary atmospheres, where experimental data may be lacking. frontiersin.orgarxiv.org

Table 3: Key Infrared Absorption Bands for Phosphate-Containing Functional Groups nih.gov

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| P=O Stretch | 1300 - 1250 |

| P-O-C Stretch | 1050 - 970 |

| O=P-OH | Broad absorption |

Circular Dichroism (CD) Spectroscopy for Solution Structures of Phosphorodiamidate Morpholino Oligomers

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgjascoinc.com This technique is particularly valuable for studying the secondary and tertiary structures of biological macromolecules like proteins and nucleic acids in solution. jascoinc.comnih.gov

For phosphorodiamidate morpholino oligomers (PMOs) and other nucleic acid analogs, CD spectroscopy provides insights into their conformation. nih.gov The CD spectrum of a nucleic acid is sensitive to its secondary structure, with different forms like A-DNA, B-DNA, and Z-DNA exhibiting characteristic spectra. nih.gov For instance, B-DNA typically shows a positive band around 275 nm and a negative band around 240 nm. nih.gov

Studies have utilized CD spectroscopy to investigate the conformational changes in phosphorothioate (B77711) oligodeoxynucleotides induced by divalent cations. nih.gov The interaction with ions like Mg²⁺ and Ca²⁺ can alter the conformation of these molecules, which can be monitored by changes in their CD spectra. nih.gov Furthermore, CD spectroscopy has been used to study the formation of β-sheet oligomeric structures in peptides, which can be relevant to understanding the behavior of certain peptide-based therapeutics. diva-portal.org

Table 4: Characteristic CD Spectral Features for DNA Conformations nih.gov

| DNA Conformation | Positive Band (nm) | Negative Band (nm) |

| B-DNA | ~275 | ~240 |

| A-DNA | ~260 | ~210 |

| Z-DNA | ~290 | ~260 |

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. The direct analysis of highly polar and non-volatile compounds like this compound by GC is challenging. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form. d-nb.info

For instance, a method for the determination of phosphorus-containing pesticide metabolites, which are structurally related to this compound, involves benzylation to form benzyl (B1604629) esters. d-nb.info These derivatives can then be analyzed by gas-liquid chromatography (GLC) with a flame-photometric detector (phosphorus mode). d-nb.info However, it is important to consider that the presence of acids like phosphoric acid in the sample can potentially shorten the lifespan of certain GC columns, such as wax columns. chromforum.org

In the analysis of polymers for phosphate-based flame retardants, GC coupled with a mass spectrometer (GC/MS) or a phosphorus-nitrogen detector (GC/PND) is employed. nih.gov This allows for the identification and quantification of various organophosphates in complex matrices. nih.gov

Liquid chromatography (LC) is a separation technique in which the mobile phase is a liquid. LC is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like phosphorodiamidate derivatives.

Ion-pair reversed-phase liquid chromatography (IP-RP LC) coupled with mass spectrometry has been a standard method for oligonucleotide analysis. nih.gov However, as mentioned earlier, HILIC has gained prominence as an alternative that mitigates ion suppression. nih.govacs.org A novel LC/MS method using a C3 column has also been developed for the purity analysis, impurity identification, and sequence confirmation of PMOs.

Furthermore, two-dimensional liquid chromatography (2D-LC) offers enhanced separation power for complex samples. nih.gov A 2D-LC/MS workflow combining strong cation exchange (SCX) and HILIC has been successfully applied to the characterization of PMO drug substances and their impurities. nih.gov For the quantitative analysis of phosphorothioate oligonucleotides in biological matrices like rat plasma, ion-pair reversed-phase chromatography on a monolithic capillary column coupled with high-resolution tandem mass spectrometry has been utilized. nih.gov

Table 5: Common Liquid Chromatography Modes for Phosphorodiamidate Analysis

| LC Mode | Stationary Phase Principle | Common Applications |

| Hydrophilic Interaction Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. | PMO sequencing, impurity profiling. nih.govnih.gov |

| Ion-Pair Reversed-Phase (IP-RP) | Uses a hydrophobic stationary phase and a mobile phase containing an ion-pairing agent to retain ionic analytes. | Oligonucleotide analysis. nih.gov |

| Strong Cation Exchange (SCX) | Separates molecules based on their net positive charge. | First dimension in 2D-LC for PMO analysis. nih.gov |

| Reversed-Phase (e.g., C3, C18) | Separation based on hydrophobic interactions between the analyte and a nonpolar stationary phase. | PMO purity and impurity analysis. youtube.com |

Computational Chemistry and Theoretical Studies

Structure-Activity Relationship (SAR) Computational Modeling in Phosphorodiamidic Acid Research

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design, aiming to correlate the chemical structure of a compound with its biological activity. Computational modeling has become an indispensable part of this process, enabling the rational design of new, more potent molecules. For this compound derivatives and related phosphoramidates, computational SAR approaches are crucial for understanding how structural modifications influence their biological function, such as anticancer activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to develop mathematical models that relate the chemical structures of a series of compounds to their activities. nih.govnih.gov These models often use multiple linear regression (MLR) or more advanced machine learning algorithms to correlate physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties) with biological endpoints. nih.gov For instance, a QSAR model for a set of cytotoxic compounds might identify key structural features responsible for their anti-melanoma activity, guiding the design of new analogs. nih.gov

A more advanced approach is three-dimensional QSAR (3D-QSAR), which considers the 3D spatial arrangement of atoms. youtube.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease a molecule's activity. youtube.com These methods require the alignment of a set of molecules and can provide detailed guidance for optimizing a lead compound. youtube.comyoutube.com Pharmacophore modeling is another ligand-based approach that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. nih.govnih.gov

In the context of this compound derivatives, such as the anticancer agent phosphoramide (B1221513) mustard, understanding the molecule's chemical properties is a prerequisite for SAR. Computational studies into the protonation state of phosphoramides directly influence the understanding of their SAR, as the reactivity and interaction with biological targets are dependent on which atom (nitrogen or oxygen) is protonated. nih.gov By computationally screening modifications to the this compound scaffold, researchers can prioritize the synthesis of derivatives with a higher predicted potency and more favorable properties.

Prediction of Spectroscopic Signatures (e.g., CD spectra) for Phosphorodiamidate Compounds

Computational methods are widely used to predict various spectroscopic signatures, which can help in the structural elucidation of novel compounds and in understanding their conformational dynamics. While the prediction of circular dichroism (CD) spectra is a common application for larger biomolecules like proteins and peptides to determine their secondary structure, the underlying quantum chemical principles can be applied to smaller molecules as well. nih.govresearchgate.netresearchgate.net The theoretical calculation of a CD spectrum for a specific molecular conformation is a routine computational task. nih.govresearchgate.net

However, for this compound and its derivatives, other spectroscopic techniques are often more informative for routine structural analysis. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Computational chemistry plays a vital role in interpreting these complex NMR spectra. Theoretical calculations can predict NMR chemical shifts (e.g., for ³¹P, ¹⁵N, ¹⁷O) with a high degree of accuracy.

A key example is the use of computational methods alongside multinuclear NMR to resolve ambiguities regarding the site of protonation in phosphoramides. In a study of phosphoramide mustard and model compounds including this compound, experimental ¹⁵N and ³¹P NMR data were compared against theoretical calculations. nih.gov The calculations were essential for interpreting the spectral changes with pH. The results showed that while O-protonation was calculated to be more stable in the gas phase, the NMR data was more consistent with N-protonation in an aqueous environment. nih.gov This synergy between experimental spectroscopy and computational prediction was crucial for determining the correct structure of the protonated species in solution.

Table 1: Comparison of Experimental and Theoretical NMR Data for Protonation Site Determination in Phosphoramides nih.gov This table summarizes how computational modeling supports experimental NMR data to identify the protonation site.

| Compound | Spectroscopic Method | Experimental Observation | Computational Finding (Aqueous Phase) | Conclusion |

| Phosphoramide Mustard | ³¹P & ¹⁵N NMR | Single monobasic titration curve (pKa 4.9) | N-protonation is the most stable protonated form | Consistent with N-protonation |

| Phosphoramide Mustard | ¹⁷O NMR | Little change with pH | - | Supports N-protonation over O-protonation |

| This compound | Theoretical Calculations | - | N-protonation suggested as most stable form | N-protonation is favored in solution |

Investigations of Protonation and Stability in Different Phases via Computational Methods

The chemical stability and reactivity of this compound and its derivatives are heavily influenced by their environment, particularly pH. Computational methods provide a molecular-level understanding of how these compounds behave in different phases (e.g., gas vs. aqueous solution) and how protonation affects their stability.

The P-N bond in phosphoramidates is known to be labile under acidic conditions, which is a key property for applications like pH-responsive drug delivery. mdpi.com Computational studies have been instrumental in elucidating the mechanism of this acid-catalyzed hydrolysis. The process is initiated by protonation on the nitrogen atom, which makes the phosphorus atom more susceptible to nucleophilic attack by water, leading to the cleavage of the P-N bond. mdpi.com

Theoretical calculations have been employed to determine the most stable protonated form of this compound and related compounds. Studies combining NMR spectroscopy and computational chemistry have investigated whether protonation occurs on the phosphoryl oxygen (O-protonation) or one of the amide nitrogens (N-protonation). For this compound and phosphoric triamide, theoretical calculations showed that while O-protonation is more stable in the gas phase, N-protonation is favored in the aqueous phase. nih.gov This phase-dependent stability is critical, as biological systems are aqueous environments. The loss of reactivity of phosphoramide mustard below its pKa of 4.9 is directly correlated with this protonation event. nih.gov

These computational investigations are vital for predicting the stability of phosphorodiamidate-based drugs and prodrugs in different physiological compartments and for designing molecules with desired pH-sensitivity profiles.

Table 2: Computationally Determined Protonation Stability of Phosphoramides in Different Phases nih.gov

| Compound | Most Stable Protonated Form (Gas Phase) | Most Stable Protonated Form (Aqueous Phase) |

| Phosphoramidic Acid | O-Protonation | O-Protonation |

| This compound | O-Protonation | N-Protonation |

| Phosphoric Triamide | O-Protonation | N-Protonation |

Biochemical and Biological Research Applications

Role as Precursors in Medicinal Chemistry Research

The phosphorodiamidate functional group is a key structural motif in various biologically active compounds developed for research purposes. Its unique properties, such as resistance to enzymatic degradation, contribute to the enhanced stability and efficacy of these molecules.

Intermediate in the Synthesis of Biologically Active Compounds for Research

The synthesis of molecules containing the phosphorodiamidate linkage is a crucial area of research in medicinal chemistry. One common strategy involves the creation of a phosphorodichloridate intermediate from a starting nucleoside using reagents like phosphorus oxychloride. This intermediate is then reacted with an excess of an appropriate amino acid ester to yield the desired phosphorodiamidate. This method allows for the introduction of two amino acid ester groups onto the phosphate (B84403) moiety, effectively masking the negative charges and creating a prodrug form of a nucleoside analog. For instance, a series of thirteen nucleoside analogs with antiviral or anticancer activity were converted into their phosphorodiamidate prodrugs to enhance their biological activity.

Another approach describes a straightforward method for preparing nucleoside 5'-phosphordiamidates through the ammonolysis of nucleoside 5'-phosphordichloridates with dilute aqueous ammonium (B1175870) hydroxide. nih.gov This process highlights a synthetic pathway to these compounds, which can then be used in further research. The stability of these phosphorodiamidates varies with pH; they are hydrolyzed to the parent nucleoside under alkaline conditions, while mild acid hydrolysis selectively removes one amide group, yielding a nucleoside phosphoramidate (B1195095). nih.gov

| Starting Material | Reagent(s) | Intermediate | Final Product | Reference |

| Unprotected Nucleoside | Phosphorus oxychloride, Triethylamine | Phosphorodichloridate | Phosphorodiamidate Prodrug of Nucleoside | |

| Nucleoside 5'-phosphordichloridate | Dilute Aqueous Ammonium Hydroxide | - | Nucleoside 5'-phosphordiamidate | nih.gov |

Design of Modified Nucleosides and Nucleotides for Research Applications

The phosphorodiamidate linkage is integral to the design of modified nucleosides and nucleotides that serve as valuable tools in biochemical and synthetic biology research. These modifications are introduced to alter the properties of the parent molecule, such as its stability, pairing interactions, and ability to be recognized by enzymes.

Research has focused on creating nucleobase-modified nucleosides and nucleotides to probe the mechanisms of DNA polymerases and to expand the genetic alphabet. acs.orgnih.gov While not always directly involving phosphorodiamidic acid as a starting material, the resulting molecules often contain modified phosphate groups, including phosphoramidates, which share structural similarities with phosphorodiamidates. The goal of these modifications is often to create new base-pairing combinations that can be used to site-specifically incorporate unnatural amino acids into proteins, thereby creating novel enzymes and receptors. nih.gov

Investigation in Oligonucleotide Analogue Development

One of the most significant applications of the phosphorodiamidate linkage is in the development of oligonucleotide analogues, particularly Phosphorodiamidate Morpholino Oligonucleotides (PMOs). These synthetic molecules have a modified backbone that imparts unique and advantageous properties for research applications, most notably in gene silencing.

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) in Gene Silencing Research

PMOs are a class of antisense oligonucleotides where the standard deoxyribose or ribose sugar is replaced by a morpholino ring, and the phosphodiester linkages are substituted with phosphorodiamidate linkages. nih.govfrontiersin.org This structural alteration results in an uncharged backbone, which is a key feature of PMOs. nih.govfrontiersin.org

In gene silencing research, PMOs are designed to bind to complementary sequences of target messenger RNA (mRNA) through Watson-Crick base pairing. frontiersin.org This binding sterically blocks the translation of the mRNA into protein, effectively silencing the expression of the targeted gene. nih.govfrontiersin.org This mechanism of action is independent of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA duplex. frontiersin.org The high specificity and efficacy of PMOs make them powerful tools for studying gene function and for the development of potential therapeutic agents. nih.gov

The synthesis of PMOs can be challenging, but automated methods have been developed using phosphoramidite (B1245037) chemistry on DNA synthesizers. nih.govnih.gov These methods involve the generation of boranephosphoroamidate morpholino internucleotide linkages followed by oxidative substitution with various amines to create the final phosphorodiamidate linkage. nih.gov The use of different protecting groups, such as Trityl and Fmoc, has also been explored to optimize the synthesis process. nih.gov

Conformational Aspects and Solution Structures of PMOs

The unique, uncharged phosphorodiamidate backbone of PMOs significantly influences their three-dimensional structure in solution. Research combining circular dichroism, solution viscosity measurements, and molecular dynamics simulations has been conducted to elucidate the solution structures of PMOs of varying lengths. nih.gov

These studies have revealed that PMOs adopt non-canonical, partially helical, and stable folded structures. nih.gov The conformational dynamics are driven by the competition between the non-polar nucleobases and the uncharged phosphorodiamidate groups for shielding from the aqueous solvent. nih.gov The nucleobases tend to be on the exterior of the conformers, while the phosphorodiamidate backbone is shielded from the solvent. nih.gov This results in structures with a small radius of gyration and a low count of base pairs and base stacks. nih.gov The sequencing of PMOs and their impurities is often performed using techniques like hydrophilic interaction chromatography coupled to tandem mass spectrometry (HILIC-MS/MS). acs.orgnih.gov

| PMO Length | Radius of Gyration (Rg) | Number of Base Pairs | Number of Base Stacks | Reference |

| 22-mer, 25-mer, 30-mer | 1.4 - 1.7 nm | 3 - 6 | 6 - 9 | nih.gov |

Studies on Metabolic Stability in Biological Contexts

A key advantage of PMOs in biological research is their exceptional metabolic stability. The phosphorodiamidate linkage and the morpholino ring are not recognized by cellular enzymes such as nucleases, proteases, esterases, and hydrolases that would typically degrade natural nucleic acids. nih.gov This resistance to enzymatic degradation leads to a long half-life in biological systems, which is a desirable property for any molecule intended for in vivo applications. nih.gov

Furthermore, due to their neutral charge, PMOs exhibit minimal interactions with cellular proteins, which can help to limit off-target effects and potential toxicity. nih.gov This combination of high metabolic stability and low protein binding contributes to the favorable safety profile of PMOs observed in preclinical and clinical studies. nih.gov

Interaction with Biological Macromolecules and Pathways

This compound and its derivatives are subjects of significant research interest due to their interactions with crucial biological macromolecules and their ability to modulate cellular pathways. These interactions are leveraged in various research contexts, from probing gene function to inhibiting specific enzymes.

While this compound itself is not directly used, its core structure is central to a class of synthetic molecules known as Phosphorodiamidate Morpholino Oligomers (PMOs). These molecules are powerful research tools for reverse genetics, allowing scientists to investigate gene function by knocking down gene expression. wikipedia.org

PMOs are synthetic analogs of nucleic acids where the standard deoxyribose or ribose sugar backbone is replaced by a six-membered methylenemorpholine ring, and the natural anionic phosphodiester linkages are substituted with uncharged phosphorodiamidate groups. wikipedia.orgrsc.org This unique backbone makes PMOs resistant to degradation by cellular enzymes like nucleases, giving them high stability within biological systems. nih.govresearchgate.netbiosyn.com

The primary mechanism of PMOs as a research tool is steric hindrance. nih.govresearchgate.net Unlike other antisense technologies that lead to the degradation of messenger RNA (mRNA), PMOs physically block the access of cellular machinery to the RNA molecule. wikipedia.orgnih.gov By designing a PMO with a base sequence complementary to a specific region of an RNA, researchers can achieve highly specific gene silencing.

The two main research applications of this interference are:

Translation Blocking: When a PMO is designed to bind to the 5'-untranslated region (5'-UTR) or near the start codon of an mRNA transcript, it can prevent the assembly or progression of the ribosome. wikipedia.org This steric blockade inhibits the synthesis of the corresponding protein, effectively "knocking down" its expression. wikipedia.orgnih.gov This allows researchers to study the cellular or organismal effects of the protein's absence.

Splicing Modification: In eukaryotes, pre-mRNA undergoes a splicing process to remove non-coding introns. PMOs can be targeted to bind to splice junctions or splice-regulatory sites on a pre-mRNA molecule. rsc.orgnih.gov This binding prevents the spliceosome from recognizing the site, leading to altered splicing. researchgate.net Researchers can use this to induce the exclusion of a specific exon from the final mRNA transcript, which can help in determining the function of the protein domain encoded by that exon. wikipedia.orgrsc.org

These properties have made PMOs a revolutionary tool in developmental biology and for studying genetic diseases in model organisms like zebrafish and frogs. wikipedia.orgnih.gov

The phosphorodiamidate linkage is also utilized in research to chemically modify proteins, often to create specialized conjugates for research and therapeutic development. A prominent example is the covalent attachment of Phosphorodiamidate Morpholino Oligomers (PMOs) to proteins to enhance their delivery into cells. nih.govnih.gov

A significant challenge in using PMOs as research tools is their inefficient passage across cellular membranes due to their size and neutral charge. nih.gov To overcome this, researchers have developed methods to conjugate PMOs to proteins that can facilitate cellular uptake. One such strategy involves using the anthrax toxin system. nih.govnih.gov

In this research application, a PMO is functionalized with a reactive group (like a maleimide) and is then covalently linked to a unique cysteine residue engineered into a non-toxic, truncated portion of the anthrax toxin's Lethal Factor (LF) protein. nih.govnih.gov This LF-PMO conjugate can then be co-administered with the Protective Antigen (PA) component of the anthrax toxin. The PA protein binds to cell surface receptors and forms a pore through which the LF-PMO conjugate is delivered into the cytosol. This protein modification strategy allows the phosphorodiamidate-containing PMO to reach its target RNA inside the cell, a process that would otherwise be highly inefficient. nih.gov

This approach exemplifies how the phosphorodiamidate moiety, as part of a larger molecule, can be integrated into protein structures to create novel research tools with enhanced functional properties, such as improved cellular delivery.

The hydrolysis of phosphorus-containing compounds is a fundamental process in biochemistry, central to energy transfer, signal transduction, and the metabolism of nucleic acids. mit.edu this compound and its derivatives, like other organophosphates, are subject to hydrolysis, although their stability can vary significantly based on their specific structure and the environmental conditions.

The hydrolysis of a phosphorodiamidate, such as phenyl phosphorodiamidate, can be catalyzed by both acids and bases. nih.gov The mechanism and products of this hydrolysis differ depending on the pH. Base-catalyzed hydrolysis typically yields phenol (B47542) and diamidophosphoric acid, whereas acid-catalyzed hydrolysis proceeds through a sequential deamination, first producing phenyl phosphoramidate and then phenyl phosphate. nih.gov

In biochemical contexts, the transfer of a phosphoryl group (PO₃²⁻) is a key reaction. Enzymes that catalyze the hydrolysis of phosphate esters are known as phosphatases. nih.gov These reactions are typically thermodynamically favorable and involve the nucleophilic attack of a water molecule on the phosphorus atom. nih.govjenabioscience.com

The stability of the phosphorodiamidate linkage is a critical feature in its research applications. For instance, the phosphorodiamidate backbone of PMOs is highly resistant to enzymatic hydrolysis by nucleases, which readily degrade the phosphodiester bonds of natural DNA and RNA. researchgate.net This resistance to hydrolysis is a key reason for their utility as stable antisense agents.

Conversely, in other applications, the hydrolysis of a related bond is the intended function. For example, derivatives of this compound are studied as "pro-drugs" or inhibitors that may be hydrolyzed by a target enzyme. The study of non-hydrolyzable analogs, where an oxygen atom in the phosphate chain is replaced by a nitrogen (an imido group) or carbon, is a common research strategy to "trap" an enzyme in its substrate-bound state, allowing for detailed structural and mechanistic studies without the complication of a rapid chemical reaction. jenabioscience.comjenabioscience.comgene-tools.com

This compound derivatives, particularly phenyl phosphorodiamidate (PPD), have been extensively studied as potent inhibitors of the enzyme urease. wikipedia.orgresearchgate.net Urease is a nickel-containing enzyme that catalyzes the rapid hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. wikipedia.orgnih.gov In agriculture, this rapid breakdown of urea-based fertilizers leads to significant nitrogen loss through ammonia volatilization and can cause damage to seedlings. nih.gov

Research has identified PPD and related compounds as slow-binding, tight inhibitors of urease. wikipedia.org The mechanism of inhibition involves the phosphorodiamidate acting as a substrate analog that binds to the bi-nickel active site of the enzyme. nih.gov It is proposed that these inhibitors form a covalent but reversible phosphoacyl-enzyme intermediate, effectively inactivating the enzyme. wikipedia.org

The inhibitory potency of substituted phenyl phosphorodiamidates has been shown to correlate with the electronic properties of the substituent on the phenyl ring. Electron-withdrawing groups increase the rate of inhibition. wikipedia.org This relationship provides strong evidence for a mechanism involving nucleophilic attack on the phosphorus atom.

Below is a table summarizing research findings on the inhibition of Helicobacter pylori urease by various substituted phenyl phosphorodiamidates.

| Substituent (R) on Phenyl Ring | Second-Order Rate of Inhibition (k_i) (M⁻¹s⁻¹) | Phenol pKa | Reference |

|---|---|---|---|

| NO₂ | 2.5 x 10⁵ | 7.15 | wikipedia.org |

| CN | 1.1 x 10⁵ | 7.95 | wikipedia.org |

| Cl | 4.0 x 10⁴ | 9.38 | wikipedia.org |

| H | 2.1 x 10⁴ | 9.99 | wikipedia.org |

| OMe | 1.2 x 10⁴ | 10.2 | wikipedia.org |

This interactive table presents data on the inhibition of H. pylori urease by 4-substituted phenyl phosphorodiamidates, demonstrating the correlation between the inhibitor's chemical properties and its efficacy.

Exploratory Studies in Material Science (e.g., polymer development)

The chemical properties of phosphorus-containing acids, including structures related to this compound, make them valuable building blocks in material science for the development of functional polymers. nih.gov These phosphorus-containing polymers (PCPAs) are explored for a range of applications due to their inherent properties such as flame retardancy, biocompatibility, and high affinity for minerals and metal ions. nih.gov

Research in this area focuses on incorporating phosphorus acid functionalities either into the main polymer backbone or as side chains.

Main-Chain PCPAs (Polyphosphodiesters): These polymers have structural similarities to natural nucleic and teichoic acids. Synthetic routes to these materials include the polycondensation of phosphoric acid with diols. The resulting polyphosphodiester backbone imparts unique properties to the material.

Side-Chain PCPAs: In this architecture, acidic phosphate or phosphonate (B1237965) groups are attached as side chains to a polymer backbone, such as one derived from acrylate (B77674) or methacrylate (B99206) monomers. nih.gov These side groups can be introduced by polymerizing monomers that already contain the phosphorus moiety or by post-polymerization modification of a reactive polymer. nih.gov

A key application being explored is the development of flame-retardant materials . When exposed to heat, phosphorus-containing polymers can form a char layer on the material's surface. This layer acts as an insulating barrier, slowing down combustion and the release of flammable gases. Phosphoric acid has been used to crosslink biobased epoxy resins to create vitrimers that not only possess these flame-retardant properties but are also re-shapable due to dynamic phosphate ester bonds.

Furthermore, the ability of phosphate groups to bind strongly to minerals like hydroxyapatite (B223615) makes these polymers promising candidates for biomedical applications , including materials for bone tissue engineering and drug delivery systems. Their use in separation science for the selective binding and removal of metal ions from solutions is also an active area of research.

Derivatives and Analogues in Research

Phosphoramidate (B1195095) and Phosphorodiamidate Analogues in Chemical Research